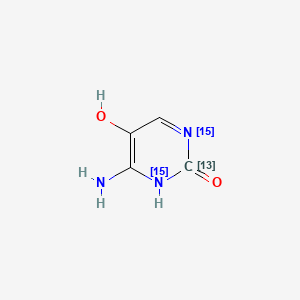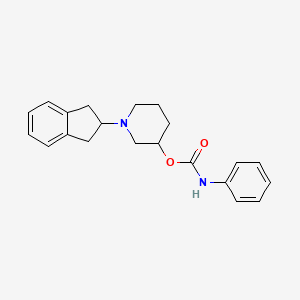
(1R,2S)-2-((S)-Amino(carboxy)methyl)cyclopropanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The term “cis-” refers to a specific type of geometric isomerism in organic chemistry, where two substituents are on the same side of a double bond or a ring structure. This is in contrast to “trans-” isomers, where the substituents are on opposite sides. The prefix “cis-” is derived from Latin, meaning “on this side.” Geometric isomerism is significant because it can lead to compounds with different physical and chemical properties despite having the same molecular formula .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of cis-isomers often involves specific reaction conditions to ensure that the substituents are positioned on the same side of the double bond or ring. For example, the synthesis of cis-1,2-dichloroethene can be achieved through the dehydrohalogenation of 1,2-dichloroethane under controlled conditions . The reaction typically requires a strong base such as potassium hydroxide in an alcoholic solution, and the temperature must be carefully regulated to favor the formation of the cis-isomer.
Industrial Production Methods
In industrial settings, the production of cis-isomers can involve catalytic hydrogenation processes. For instance, the hydrogenation of alkynes in the presence of a Lindlar catalyst (palladium on calcium carbonate poisoned with lead acetate) selectively produces cis-alkenes . This method is widely used in the production of various cis-isomers on a large scale.
化学反応の分析
Types of Reactions
Cis-isomers undergo a variety of chemical reactions, including:
Oxidation: Cis-isomers can be oxidized to form epoxides or diols.
Reduction: Cis-isomers can be reduced to form alkanes.
Substitution: Cis-isomers can undergo substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Peracids, potassium permanganate
Reducing agents: Hydrogen gas with a catalyst, sodium borohydride
Bases: Sodium hydroxide, potassium hydroxide
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the oxidation of cis-2-butene with a peracid yields cis-2,3-epoxybutane, while the reduction of cis-2-butene with hydrogen gas produces butane .
科学的研究の応用
Cis-isomers have a wide range of applications in scientific research:
Chemistry: Cis-isomers are used as intermediates in the synthesis of various organic compounds.
Biology: Cis-isomers play a crucial role in biological systems.
Medicine: Cisplatin, a cis-isomer, is a widely used chemotherapy drug for treating various cancers.
Industry: Cis-isomers are used in the production of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of cis-isomers depends on their specific structure and the context in which they are used. For example, cisplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription, leading to cell death . The molecular targets and pathways involved in the action of cisplatin include DNA, RNA, and various proteins involved in cell cycle regulation and apoptosis .
類似化合物との比較
Cis-isomers are often compared with their trans counterparts to highlight their unique properties:
Cis-2-butene vs. Trans-2-butene: Cis-2-butene has a higher boiling point due to the presence of a dipole moment, while trans-2-butene has a lower boiling point because the dipole moments cancel out.
Cisplatin vs. Transplatin: Cisplatin is an effective chemotherapy drug, while transplatin is not, due to differences in their ability to form cross-links with DNA.
Similar compounds include:
Trans-isomers: These are the geometric isomers where substituents are on opposite sides of the double bond or ring.
E/Z isomers: These are another type of geometric isomerism based on the priority of substituents around the double bond.
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
(1R,2S)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c7-4(6(10)11)2-1-3(2)5(8)9/h2-4H,1,7H2,(H,8,9)(H,10,11)/t2-,3+,4-/m0/s1 |
InChIキー |
GZOVEPYOCJWRFC-NUNKFHFFSA-N |
異性体SMILES |
C1[C@@H]([C@@H]1C(=O)O)[C@@H](C(=O)O)N |
正規SMILES |
C1C(C1C(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




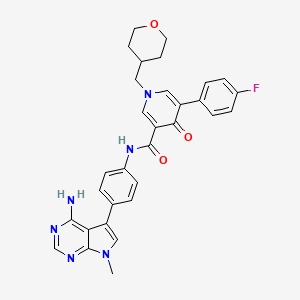


![(2R,3R,4R)-2-(hydroxymethyl)-1-[4-[4-(trifluoromethyl)phenyl]butyl]pyrrolidine-3,4-diol](/img/structure/B12398246.png)

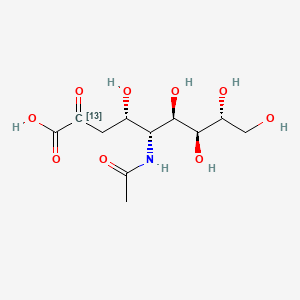
![2-[(3~{S})-3-azanylpiperidin-1-yl]-4-[[3,5-bis(2-cyanopropan-2-yl)phenyl]amino]pyrimidine-5-carboxamide](/img/structure/B12398261.png)
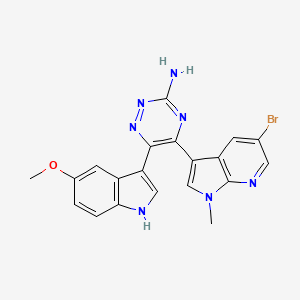
![3-({6-Chloro-7-Fluoro-2-Methyl-1-[2-Oxo-2-(Spiro[cyclopropane-1,3'-Indol]-1'(2'h)-Yl)ethyl]-1h-Indol-3-Yl}sulfanyl)-2-Fluorobenzoic Acid](/img/structure/B12398278.png)
![N-[9-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy(2,4-dimethylpentan-3-yl)phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12398290.png)
